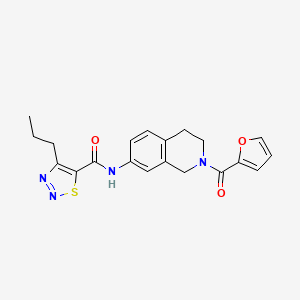

![molecular formula C8H16N2 B2749234 5-Azaspiro[3.5]nonan-8-amine CAS No. 929971-77-7](/img/structure/B2749234.png)

5-Azaspiro[3.5]nonan-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azaspiro[3.5]nonan-8-amine is a chemical compound with the CAS Number: 929971-77-7 . It has a molecular weight of 140.23 and its IUPAC name is 5-azaspiro [3.5]non-8-ylamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2/c9-7-2-5-10-8 (6-7)3-1-4-8/h7,10H,1-6,9H2 . This code provides a specific description of the molecule’s structure.Relevant Papers The search results did not provide specific peer-reviewed papers related to this compound .

Scientific Research Applications

Antimycobacterial Agents 5-Azaspiro[3.5]nonan-8-amine derivatives demonstrate potential as antimycobacterial agents. Srivastava et al. (2005) synthesized compounds like 1-thia-4-azaspiro[4.5]decan-3-one, showing significant antimycobacterial activity, indicating the compound's relevance in treating tuberculosis and related diseases (Srivastava et al., 2005).

Chemistry-Driven Drug Discovery The compound plays a crucial role in chemistry-driven drug discovery, particularly in creating functionalized pyrrolidines, piperidines, and azepines. Wipf et al. (2004) explored its use in the diversity-oriented synthesis of azaspirocycles, highlighting its utility in developing novel pharmaceutical compounds (Wipf et al., 2004).

Water-Soluble Carcinogenic Dye Removal This compound has been utilized in environmental applications, particularly in removing water-soluble carcinogenic direct azo dyes and aromatic amines. Akceylan et al. (2009) synthesized a derivative involving 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene, which proved effective in sorption experiments for removing azo dyes (Akceylan et al., 2009).

Antiviral Research In the field of antiviral research, derivatives of this compound have been synthesized and evaluated for their efficacy against viruses like the human coronavirus and influenza virus. Apaydın et al. (2019) identified compounds with significant inhibitory effects on human coronavirus replication, marking a significant contribution to antiviral drug development (Apaydın et al., 2019).

Biodegradation of Azo Dyes Its derivatives have been investigated for their role in the complete biodegradation of azo dyes, a class of industrial pollutants. Razo-Flores et al. (1997) reported that a pharmaceutical azo dye, azodisalicylate, constructed from two 5-aminosalicylic acid molecules, was mineralized in an adapted methanogenic consortium, highlighting the compound's potential in environmental remediation (Razo-Flores et al., 1997).

properties

IUPAC Name |

5-azaspiro[3.5]nonan-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-2-5-10-8(6-7)3-1-4-8/h7,10H,1-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLQNSCSJKGABY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(CCN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-benzylpiperidin-4-yl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2749154.png)

![4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol](/img/structure/B2749155.png)

![[1,2,4-Oxadiazol-3-yl(phenyl)methyl]amine](/img/structure/B2749158.png)

![Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2749161.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2749166.png)

![3-(4-ethoxyphenyl)-8-fluoro-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2749167.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methyl-N-phenyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2749168.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2749169.png)

![N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B2749170.png)